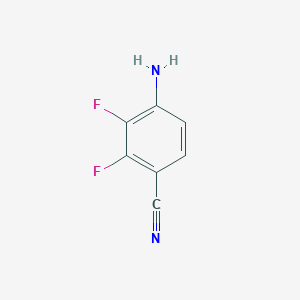

4-Amino-2,3-difluorobenzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITORLJYAUMNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562302 | |

| Record name | 4-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-71-7 | |

| Record name | 4-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2,3 Difluorobenzonitrile and Its Derivatives

Classical Synthetic Routes

Traditional approaches to the synthesis of 4-amino-2,3-difluorobenzonitrile and its derivatives often rely on sequential reactions to construct the core aromatic structure and introduce the necessary functional groups.

Multistep Reaction Sequences for Primary Scaffold Construction

The construction of the fundamental this compound framework can be accomplished through a series of well-established chemical transformations. One common strategy involves starting with a suitably substituted benzene (B151609) derivative and sequentially introducing the amino, fluoro, and cyano groups.

A notable example is a three-step synthesis starting from m-trifluoromethyl fluorobenzene. This process involves:

Positioning Bromination: The starting material undergoes bromination to introduce a bromine atom at a specific position on the aromatic ring.

Cyano Replacement: The bromo-substituted intermediate is then subjected to a cyanation reaction, typically using a cyanide source like cuprous cyanide, to replace the bromine with a nitrile group.

Ammonolysis Substitution: Finally, the amino group is introduced through an ammonolysis reaction, where the fluoro group at the 4-position is displaced by ammonia (B1221849) or an ammonia equivalent. google.com

This multi-step approach allows for the controlled construction of the target molecule, with each step focusing on the introduction of a specific functional group.

Introduction of the Amino Moiety in Fluorinated Benzonitrile (B105546) Precursors

A common and effective method for synthesizing this compound involves the introduction of the amino group onto a pre-existing fluorinated benzonitrile scaffold. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions.

For instance, 4-fluoro-2-trifluoromethylbenzonitrile can be converted to 4-amino-2-trifluoromethylbenzonitrile by reacting it with liquid ammonia in ethanol (B145695) at elevated temperatures. google.com This process, known as ammonolysis, involves the displacement of a fluoride (B91410) ion by the ammonia nucleophile. The reaction's success hinges on the electron-withdrawing nature of the nitrile and trifluoromethyl groups, which activate the aromatic ring towards nucleophilic attack.

Another example involves the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia to yield 2-amino-4,6-difluorobenzonitrile (B70766). rsc.org In this case, the fluorine atoms activate the ring, and ammonia selectively displaces one of the fluorine atoms to introduce the amino group.

Cyanation Reactions in Benzonitrile Synthesis (e.g., Cuprous Cyanide in DMF)

The introduction of the nitrile group is a critical step in the synthesis of benzonitriles. A widely used method for this transformation is the Rosenmund-von Braun reaction, which employs cuprous cyanide (CuCN).

A specific application of this is the synthesis of 4-amino-3,5-difluorobenzonitrile (B171853), an isomer of the target compound. In this procedure, 4-bromo-2,6-difluoroaniline (B33399) is refluxed with cuprous cyanide in dimethylformamide (DMF). nih.goviucr.org The copper(I) cyanide facilitates the substitution of the bromine atom with a cyano group. This reaction is a cornerstone in the synthesis of aryl nitriles from aryl halides.

Similarly, the synthesis of 4-fluoro-2-trifluoromethylbenzonitrile can be achieved by reacting 4-fluoro-2-trifluoromethylbromobenzene with cuprous cyanide in quinoline. google.com The choice of solvent and reaction conditions is crucial for the efficiency of the cyanation process. The versatility of cyanation reactions makes them a valuable tool in organic synthesis for the preparation of a wide array of nitrile-containing compounds. scielo.br

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like this compound. These advanced strategies often utilize transition metal catalysis and refined nucleophilic substitution approaches.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and a wide range of amines. wikipedia.org This method offers significant advantages over classical methods, including milder reaction conditions and broader functional group tolerance. wikipedia.org

While a specific application for the direct synthesis of this compound via Buchwald-Hartwig amination is not detailed in the provided context, the principles of the reaction are highly applicable. For instance, a precursor like 4-bromo-2,3-difluorobenzonitrile (B180418) could potentially be coupled with an ammonia equivalent or a protected amine using a suitable palladium catalyst and ligand system to yield the desired product. The reaction's success would depend on the careful selection of the catalyst, ligand, base, and solvent to achieve efficient coupling. beilstein-journals.org

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in aromatic chemistry and a key strategy for introducing nucleophiles, such as amines, onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com

In the context of synthesizing this compound, an SNAr approach would typically involve reacting a di- or tri-fluorinated benzonitrile precursor with an amine. For example, the synthesis of 2-amino-4,6-difluorobenzonitrile is achieved by reacting 2,4,6-trifluorobenzonitrile with ammonia. rsc.org The fluorine atoms act as both leaving groups and activating groups, facilitating the substitution.

The regioselectivity of SNAr reactions on poly-fluorinated benzenes can sometimes be challenging to control. However, by carefully choosing the reaction conditions and the specific fluorinated precursor, it is possible to achieve selective substitution at the desired position. researchgate.net The presence of the nitrile group, an electron-withdrawing substituent, further activates the aromatic ring towards nucleophilic attack, making SNAr a viable and direct route for the introduction of the amino functionality. nih.gov

Regioselective Fluorination Techniques

The precise placement of fluorine atoms on an aromatic ring is a critical challenge in the synthesis of fluorinated compounds. Recent studies have highlighted the use of reagents like 2-pyridinesulfonyl fluoride (PyFluor) and perfluorobutanesulfonyl fluoride (PBSF) for nucleophilic fluorination. beilstein-journals.org The regioselectivity of these reactions can often be controlled by the choice of the fluorinating agent and the base used as an activator. beilstein-journals.org For instance, the combination of PyFluor or PBSF with bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been explored to direct the fluorination to specific positions on the aromatic ring. beilstein-journals.org This control is paramount in the synthesis of complex fluorinated molecules where the biological activity or material properties are highly dependent on the fluorine substitution pattern.

Optimization of Synthetic Protocols

Yield Enhancement and Reaction Efficiency Studies

The following table summarizes the yield of a specific synthetic step for a related compound, 2,3-difluoroaniline, which is a key intermediate.

| Reactant | Reagents | Product | Yield |

| 1,2-dibromo-4,5-difluoro-3-nitrobenzene | 10% Pd/C, hydrogen, triethylamine (B128534) in methanol | 2,3-difluoroaniline | 93% |

| Data from a study on the synthesis of 2,3-difluoroaniline. chemicalbook.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in the synthesis of fine chemicals to minimize environmental impact. psu.edumsu.edu These principles advocate for the prevention of waste, maximizing atom economy, using less hazardous reagents, and designing energy-efficient processes. psu.edumsu.eduresearchgate.net In the context of synthesizing fluorinated benzonitriles, this translates to several key strategies:

Safer Solvents: Avoiding volatile organic compounds in favor of more environmentally benign alternatives. psu.edu

Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. psu.edu

Renewable Feedstocks: Utilizing raw materials from renewable sources where feasible. psu.edu

Reduction of Derivatives: Minimizing the use of protecting groups and other derivatization steps to shorten synthetic routes and decrease waste generation. nih.gov One-pot synthesis and multicomponent reactions are examples of approaches that align with this principle. nih.gov

Synthesis of Key Intermediates and Related Fluorinated Benzonitriles

Synthesis of Bromo-difluoroaniline Intermediates

Bromo-difluoroanilines are versatile intermediates in the synthesis of various fluorinated aromatic compounds. ossila.com For example, 4-bromo-2,6-difluoroaniline can be synthesized by treating 2,6-difluoroaniline (B139000) with N-bromosuccinimide in dimethylformamide, resulting in a 62% yield. prepchem.com An alternative method involves the reaction of 2,6-difluorobenzeneamine with bromine in acetic acid, which produces the desired product in a 92% yield. chemicalbook.com These bromo-intermediates are crucial for subsequent reactions, such as cyanation, to introduce the nitrile group.

The following table provides a summary of synthetic methods for bromo-difluoroaniline intermediates.

| Starting Material | Reagent(s) | Product | Yield |

| 2,6-difluoroaniline | N-bromosuccinimide in dimethylformamide | 4-bromo-2,6-difluoroaniline | 62% |

| 2,6-difluorobenzeneamine | Bromine in acetic acid | 4-bromo-2,6-difluoroaniline | 92% |

| Data compiled from various synthetic procedures. prepchem.comchemicalbook.com |

Synthesis of Dihydroxydifluorobenzonitrile Derivatives

The synthesis of dihydroxydifluorobenzonitrile derivatives often involves multi-step processes starting from precursors like 4-amino-3,5-difluorobenzonitrile. For instance, 4-amino-3,5-difluorobenzonitrile can be converted to 4-amino-3,5-difluorobenzoic acid by refluxing with sodium hydroxide (B78521), followed by acidification. nih.gov This acid can then be esterified, for example, by reacting with ethanol in the presence of sulfuric acid to yield ethyl 4-amino-3,5-difluorobenzoate with a 77% yield. nih.gov These transformations highlight the chemical versatility of the amino and nitrile groups in the presence of fluorine substituents.

Synthesis of 4-Amino-3,5-difluorobenzonitrile and its Esters

The synthesis of 4-amino-3,5-difluorobenzonitrile and its subsequent conversion to ester derivatives are crucial intermediate steps in the production of more complex molecules, such as photoswitchable azobenzene (B91143) derivatives. nih.goviucr.org The methodologies involve multi-step synthetic routes starting from commercially available precursors. nih.goviucr.org

A common and documented approach for synthesizing 4-amino-3,5-difluorobenzonitrile involves a cyanation reaction using a halogenated aniline (B41778) derivative. nih.goviucr.org Specifically, 4-bromo-2,6-difluoroaniline serves as a key starting material. nih.goviucr.org This compound is reacted with a cyanide source, typically copper(I) cyanide (CuCN), in a suitable solvent like dimethylformamide (DMF). nih.goviucr.org The reaction is carried out under reflux conditions for an extended period to ensure complete conversion. nih.goviucr.org Following the reaction, the mixture is worked up using an aqueous solution of ammonium (B1175870) hydroxide to complex with the copper salts, facilitating their removal and the isolation of the desired product. nih.goviucr.org

Once 4-amino-3,5-difluorobenzonitrile is obtained, it can be further functionalized. A key transformation is the hydrolysis of the nitrile group to a carboxylic acid, which can then be esterified. The hydrolysis is typically achieved by heating the nitrile in the presence of a strong base, such as sodium hydroxide (NaOH), in an aqueous solution. nih.goviucr.org This process converts the benzonitrile into the corresponding sodium salt of 4-amino-3,5-difluorobenzoic acid. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), precipitates the carboxylic acid. nih.goviucr.org

The resulting 4-amino-3,5-difluorobenzoic acid can then be converted into its ester form through Fischer esterification. nih.goviucr.org This involves reacting the carboxylic acid with an alcohol, such as ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). nih.goviucr.org The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. nih.goviucr.org Neutralization of the reaction mixture and subsequent extraction allows for the isolation of the final ester product, for instance, ethyl 4-amino-3,5-difluorobenzoate. nih.goviucr.org

The following tables detail the specific reaction conditions and outcomes for the synthesis of 4-amino-3,5-difluorobenzonitrile and its ethyl ester derivative.

Table 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 4-Bromo-2,6-difluoroaniline | Copper(I) Cyanide (CuCN) | Dimethylformamide (DMF) | Reflux, 24 h | 4-Amino-3,5-difluorobenzonitrile | Not explicitly stated, but part of a multi-step synthesis. | nih.goviucr.org |

Table 2: Synthesis of Ethyl 4-Amino-3,5-difluorobenzoate

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 4-Amino-3,5-difluorobenzonitrile | 1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) | 1. Water 2. Ethyl Acetate | 1. Reflux, 24 h 2. Acidification | 4-Amino-3,5-difluorobenzoic acid | 84.2% | nih.goviucr.org |

| 4-Amino-3,5-difluorobenzoic acid | 1. Ethanol 2. Sulfuric Acid (H₂SO₄) | Ethanol | Reflux, 10 h | Ethyl 4-amino-3,5-difluorobenzoate | 77% | nih.goviucr.org |

Reactivity and Chemical Transformations of 4 Amino 2,3 Difluorobenzonitrile

Reactions at the Amino Group

The amino group (-NH₂) is a primary site for reactions, enabling derivatization and the formation of new carbon-nitrogen bonds.

Derivatization for Spectroscopic Analysis and Separation

The primary amino group of 4-Amino-2,3-difluorobenzonitrile can be derivatized to facilitate its analysis and separation. This is a common strategy in analytical chemistry to enhance the detectability of molecules or to introduce a chiral center for the separation of enantiomers. One widely used method involves reaction with a chiral derivatizing agent.

For instance, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is frequently employed for the stereochemical analysis of amino acids and other primary amines. nih.gov The reaction proceeds via a nucleophilic substitution, where the amino group of the analyte attacks the electron-deficient fluorophenyl ring of FDAA, displacing the fluorine atom. nih.gov This forms diastereomeric derivatives that can be separated and quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (ESI-MS). nih.gov The resulting derivatives exhibit strong UV absorbance, which aids in their detection. nih.gov

Another common approach is the use of o-phthalaldehyde (B127526) (OPA) in conjunction with a thiol, or 9-fluorenylmethyl chloroformate (FMOC), to form highly fluorescent derivatives. thermofisher.comjascoinc.com These methods are often automated and used for the quantitative analysis of primary and secondary amines in various matrices. thermofisher.comjascoinc.com

Formation of Azo-Derivatives

The amino group of this compound can be converted into a diazonium salt, which can then undergo coupling reactions to form azo-derivatives. This process typically involves diazotization of the primary amine with a reagent like sodium nitrite (B80452) in an acidic medium at low temperatures (0-5°C). ekb.eg The resulting diazonium salt is an electrophile that can react with electron-rich aromatic compounds (coupling components) to form an azo compound, characterized by the -N=N- functional group. ekb.eg

The formation of azo compounds is a versatile synthetic route. For example, a similar compound, 2-amino-4-chlorobenzenesulfonamide, is diazotized and then coupled with 4-hydroxy-3-methoxybenzaldehyde to produce an azo dye. ekb.eg This principle can be extended to this compound to synthesize a range of fluorinated azo compounds, which are of interest for their potential applications in materials science and as chemical intermediates. nih.goviucr.org The reaction conditions, such as the choice of solvent and the nature of the coupling partner, can be adjusted to control the properties of the final azo-derivative. google.com

Reactions at the Nitrile Group

The nitrile group (-C≡N) is another key reactive site in this compound, primarily undergoing reduction and hydrolysis reactions.

Reduction Reactions to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is a fundamental process in organic synthesis. A variety of reducing agents can be employed for this purpose. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an ether solvent, followed by an acidic workup. chemguide.co.uk

Catalytic hydrogenation is another common method, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. researchgate.net This method is often preferred for its cleaner reaction profile. More recently, alternative reducing systems have been developed. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a wide range of aromatic nitriles to their corresponding benzylamines in excellent yields. nih.govorganic-chemistry.org The reactivity of these reductions can be influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups, such as the fluorine atoms in this compound, generally facilitate the reduction. nih.gov

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. For instance, the hydrolysis of the related compound 4-amino-3,5-difluorobenzonitrile (B171853) to 4-amino-3,5-difluorobenzoic acid is achieved by refluxing with aqueous sodium hydroxide (B78521), followed by acidification. nih.goviucr.org This reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. This transformation is a crucial step in the synthesis of various fluorinated aromatic carboxylic acids, which are valuable building blocks in medicinal chemistry and materials science. nih.goviucr.orgbldpharm.com

Aromatic Substitution Reactions

The fluorine atoms on the benzene (B151609) ring of this compound can be susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrile group and the fluorine atoms themselves activate the ring towards attack by nucleophiles. The positions ortho and para to the activating groups are generally the most reactive sites.

In compounds with multiple fluorine substituents, the regioselectivity of the substitution is an important consideration. For example, in the attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline, selective nucleophilic substitution of the 2-fluoride group by hydroxide occurred instead of the expected cyanation. rsc.org This highlights the influence of the electronic environment and reaction conditions on the outcome of aromatic substitution reactions. In the context of this compound, the amino and nitrile groups, along with the two fluorine atoms, would direct incoming nucleophiles to specific positions on the aromatic ring, a principle widely used in the synthesis of substituted quinazolines. nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a key reaction for substituted aromatic compounds, especially those bearing electron-withdrawing groups and good leaving groups, such as halogens. mdpi.comcardiff.ac.uk The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. mdpi.com The presence of electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. cardiff.ac.ukwikipedia.org

While direct intermolecular SₙAr examples on this compound are not extensively documented in the provided literature, its derivatives are known to participate in cyclization reactions that are initiated by nucleophilic attack involving the amino and nitrile functionalities. For instance, substituted 2-aminobenzonitriles can react with ynones under basic conditions to furnish polysubstituted 4-aminoquinolines. cardiff.ac.uk This transformation proceeds through an initial aza-Michael addition of the amino group to the ynone, followed by an intramolecular cyclization and aromatization. cardiff.ac.uk

Table 1: Synthesis of 4-Aminoquinolines from 2-Aminobenzonitriles and Ynones cardiff.ac.uk

| Reactant 1 (2-Aminobenzonitrile Derivative) | Reactant 2 (Ynone) | Product (4-Aminoquinoline Derivative) | Yield |

| 2-Amino-5-fluorobenzonitrile | 1,3-Diphenylprop-2-yn-1-one | 6-Fluoro-2,4-diphenyl-quinolin-4-amine | Good |

| 2-Aminobenzonitrile (B23959) | Various substituted ynones | Various polysubstituted 4-aminoquinolines | Good to Excellent |

This table illustrates a reaction type where the 2-aminobenzonitrile core, similar in structure to this compound, undergoes a nucleophilic cyclization.

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. byjus.commasterorganicchemistry.com The rate and regioselectivity of EAS are dictated by the nature of the substituents already present on the ring. Activating groups increase the reaction rate and direct the incoming electrophile to the ortho and para positions, while deactivating groups slow down the reaction and, with the exception of halogens, direct to the meta position. libretexts.org

In this compound, the substituents present a conflicting set of directives:

Amino group (-NH₂): A powerful activating group and an ortho, para-director.

Fluorine atoms (-F): Deactivating groups, but ortho, para-directing.

Nitrile group (-CN): A strong deactivating group and a meta-director.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -NH₂ (at C4) | Influence of -F (at C2 & C3) | Influence of -CN (at C1) | Predicted Outcome |

| C-5 | ortho (Activating) | meta (Deactivating) / para (Deactivating) | meta (Deactivating) | Most likely site of substitution due to strong activation from the amino group. |

| C-6 | meta (Deactivating) | meta (Deactivating) | para (Deactivating) | Substitution is highly unlikely. |

Halogenation Reactions on the Aromatic Ring

Halogenation is a common type of electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a halogen (Cl, Br, I). wikipedia.orgmasterorganicchemistry.com These reactions typically require a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) to generate a more potent electrophile from the halogen molecule. wikipedia.orgmasterorganicchemistry.com

For this compound, direct halogenation would follow the principles of electrophilic aromatic substitution discussed in the previous section. The amino group would strongly direct the incoming halogen to the C-5 position. However, the presence of multiple deactivating groups could make the reaction challenging. Furthermore, the amino group itself can react with the Lewis acid catalyst and the halogenating agent, leading to potential side reactions and complicating the outcome.

Direct fluorination of aromatic compounds is generally not performed using F₂ gas due to its extreme reactivity and the difficulty in controlling the reaction, which often leads to polyfluorination and ring rupture. masterorganicchemistry.com

No specific examples or detailed research findings on the halogenation of this compound were found in the reviewed literature. Any attempt at such a reaction would need to carefully consider the competing electronic effects of the substituents and the potential for side reactions.

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of 4-Amino-2,3-difluorobenzonitrile, offering precise information about its functional groups and skeletal structure.

Fourier Transform Infrared (FTIR) spectroscopy is a critical tool for identifying the functional groups within this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FTIR spectrum of a substituted benzonitrile (B105546) is characterized by several key absorption bands. For this compound, the most distinct vibrations are associated with the amino (NH₂), nitrile (C≡N), carbon-fluorine (C-F), and aromatic ring moieties.

Amino (NH₂) Group Vibrations : The NH₂ group typically exhibits two sharp bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching vibrations. The presence of these bands is a clear indicator of the primary amine group.

Nitrile (C≡N) Stretching : A strong, sharp absorption band characteristic of the nitrile group's stretching vibration (νC≡N) is expected in the range of 2220-2260 cm⁻¹. nih.gov The precise position of this band can be influenced by the electronic effects of the other substituents on the aromatic ring.

Aromatic Ring Vibrations : The aromatic ring gives rise to several bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region.

Carbon-Fluorine (C-F) Stretching : The C-F stretching vibrations are strong and typically found in the 1100-1300 cm⁻¹ region. The presence of two fluorine atoms will likely result in multiple strong absorption bands in this area.

A combined experimental and theoretical study on the related molecule 2-amino-4-chlorobenzonitrile (B1265954) showed that FT-IR spectra, recorded using a KBr disc technique, provided clear bands for these functional groups. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Medium-Strong |

| N-H Symmetric Stretch | 3300 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. Vibrations that are weak or absent in the FTIR spectrum may produce strong signals in the Raman spectrum, and vice versa.

For this compound, certain vibrations are particularly Raman-active:

Nitrile (C≡N) Stretching : The C≡N stretch, while strong in FTIR, is also typically a prominent band in the Raman spectrum. asianjournalofphysics.com

Aromatic Ring Breathing Modes : The symmetric "breathing" vibrations of the benzene (B151609) ring, where the ring expands and contracts symmetrically, often give rise to a strong, sharp Raman line, which is typically weak in the FTIR spectrum.

Symmetric Substituent Vibrations : Vibrations involving the symmetric stretching of substituents relative to the ring are often more intense in Raman spectra.

Studies on similar molecules like 2,4-difluorobenzonitrile (B34149) have utilized Raman spectroscopy to complement FTIR data, allowing for a more complete assignment of vibrational modes. asianjournalofphysics.com

Table 2: Expected Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C≡N Stretch | 2220 - 2260 | Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong, Sharp |

To achieve a definitive assignment of the observed FTIR and Raman bands, experimental spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT). nih.govnih.gov Computational methods, such as B3LYP, can predict the vibrational frequencies and intensities of a molecule. researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the calculations. To correct for this, the computed frequencies are uniformly scaled using specific scale factors. nih.gov The potential energy distribution (PED) is also calculated to determine the contribution of different internal coordinates to each normal mode, ensuring an accurate assignment for each spectral band. nih.gov This combined experimental and theoretical approach has been successfully applied to various substituted benzonitriles, providing a rigorous analysis of their vibrational spectra. nih.govasianjournalofphysics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the ¹H and ¹³C nuclei.

The ¹H NMR spectrum of this compound provides information on the aromatic and amino protons.

Amino (NH₂) Protons : The two protons of the amino group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is generally expected in the 1-5 ppm range. orgchemboulder.com

Aromatic Protons : The molecule has two aromatic protons. Their chemical shifts are expected to be in the aromatic region (6.0-8.5 ppm). orgchemboulder.com Due to the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups, their exact positions will be influenced by the combined electronic effects. The proton at position 6 (adjacent to the amino group) would be expected at a lower chemical shift (upfield) compared to the proton at position 5.

Spin-Spin Coupling : The two aromatic protons will appear as doublets due to coupling with each other (ortho-coupling, ³JHH). Furthermore, each signal will be split by the adjacent fluorine atoms (H-F coupling). This will result in a complex splitting pattern, likely appearing as a doublet of doublets or a more complex multiplet for each proton.

Table 3: Predicted ¹H NMR Assignments for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.0 - 7.5 | ddd (doublet of doublet of doublets) |

| H-6 | ~6.5 - 7.0 | ddd (doublet of doublet of doublets) |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the seven distinct carbon environments in this compound. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.).

Nitrile Carbon (C≡N) : The carbon of the nitrile group is typically found in the 110-120 ppm region. oregonstate.edu It is a quaternary carbon and will likely appear as a weak signal.

Fluorine-Bearing Carbons (C-F) : The two carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond C-F coupling constants (¹JCF) and appear as doublets. Their chemical shifts will be significantly downfield due to the high electronegativity of fluorine.

Amine-Bearing Carbon (C-NH₂) : The carbon attached to the amino group (C-4) will also be shifted downfield and may show coupling to the adjacent fluorine at C-3 (²JCF).

Other Aromatic Carbons : The remaining aromatic carbons (C-1, C-5, C-6) will have distinct chemical shifts. C-1 (bearing the nitrile group) is a quaternary carbon. C-5 and C-6 will appear as doublets in a proton-coupled spectrum and will also exhibit smaller C-F coupling.

General chemical shift ranges for substituted benzenes and nitriles are well-established, providing a basis for these assignments. oregonstate.eduwisc.edu

Table 4: Predicted ¹³C NMR Assignments for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C1 (-CN) | ~100 - 110 | t (triplet, small J) |

| C2 (-F) | ~145 - 155 | d (doublet, large ¹JCF) |

| C3 (-F) | ~140 - 150 | d (doublet, large ¹JCF) |

| C4 (-NH₂) | ~140 - 150 | d (doublet, ²JCF) |

| C5 | ~115 - 125 | d (doublet, JCF) |

| C6 | ~110 - 120 | d (doublet, JCF) |

Note: Chemical shifts and coupling patterns are predictions and require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₄F₂N₂), the exact mass can be calculated and then compared to the experimental value obtained from an HRMS measurement to confirm the chemical formula. While synthetic studies mention the use of mass spectrometry for product characterization, specific HRMS data for the this compound reactant is not provided in the surveyed literature. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly suitable for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI-MS would be a suitable method for analyzing this compound, and its use is mentioned in the characterization of derivatives synthesized from it. nih.gov However, a specific ESI-MS spectrum or a list of m/z peaks for the parent compound is not documented in the available sources.

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule and its packing in the solid state.

This technique can precisely map the atomic positions within the crystal lattice, revealing the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While crystallographic studies have been performed on complex products synthesized from this compound, no published single-crystal X-ray diffraction data for the compound itself could be located. nih.gov Such a study would provide definitive proof of its molecular structure and connectivity.

A key output of single-crystal X-ray diffraction analysis is a detailed geometric description of the molecule. This includes precise measurements of all bond lengths (e.g., C-C, C-F, C-N), bond angles (e.g., F-C-C, C-C-N), and dihedral angles, which describe the twist or rotation around bonds. This information is fundamental to understanding the molecule's conformation and the electronic effects of its substituents. In the absence of a crystal structure for this compound in the reviewed literature, no experimental data for these parameters can be presented.

Analysis of Quinoid Character in Phenyl Rings

The electronic structure of the phenyl ring in this compound is significantly influenced by the substituent groups. The presence of an electron-donating amino group (-NH₂) at the C4 position and electron-withdrawing groups, namely the cyano (-CN) group at C1 and two fluoro (-F) groups at C2 and C3, creates a "push-pull" system. This electronic arrangement can lead to a partial loss of aromatic character and the emergence of a quinoidal resonance structure. The analysis of this quinoid character is crucial for understanding the molecule's reactivity, electronic properties, and potential applications. Spectroscopic and crystallographic methodologies are paramount in quantifying the extent of this structural feature.

The quinoid character arises from the delocalization of the amino group's lone pair of electrons into the phenyl ring and towards the electron-withdrawing cyano group. This charge transfer can be represented by a resonance structure that features a double bond between the C4 carbon and the nitrogen of the amino group, and a redistribution of double bonds within the ring, resembling a quinone-like structure. The fluorine atoms further enhance this effect through their inductive electron withdrawal.

X-ray Crystallography: A Direct Probe of Bond Lengths

Single-crystal X-ray diffraction is a powerful and direct method for determining the precise three-dimensional structure of a molecule, including the bond lengths between atoms. carleton.edu In an ideal aromatic benzene ring, all carbon-carbon bonds have an intermediate length of approximately 1.39 Å. In a molecule with significant quinoid character, the bond lengths are expected to deviate from this value, exhibiting a pattern of shorter and longer bonds. Specifically, the C2-C3 and C5-C6 bonds would shorten, approaching the length of a typical C=C double bond, while the C1-C2, C3-C4, C4-C5, and C6-C1 bonds would lengthen.

Table 1: Representative Phenyl Ring Bond Lengths and Their Relation to Quinoid Character

| Bond | Typical Aromatic Bond Length (Å) | Expected Change with Quinoid Character | Observed in Related Structures (Å) |

|---|---|---|---|

| C1-C2 | ~1.39 | Lengthens | Varies |

| C2-C3 | ~1.39 | Shortens | Reduced compared to other ring bonds iucr.org |

| C3-C4 | ~1.39 | Lengthens | Varies |

| C4-C5 | ~1.39 | Lengthens | Varies |

| C5-C6 | ~1.39 | Shortens | Reduced compared to other ring bonds iucr.org |

This interactive table illustrates the expected trends in bond lengths due to quinoid character. The data for "Observed in Related Structures" is based on findings for 4-amino-3,5-difluorobenzonitrile (B171853). iucr.org

Spectroscopic Methods and Computational Analysis

While X-ray crystallography provides direct structural evidence, other spectroscopic techniques, often coupled with theoretical calculations, offer complementary information about the electronic distribution and quinoid character.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy can provide evidence of quinoid character. In ¹³C NMR, the chemical shifts of the ring carbons are sensitive to the electron density. Increased quinoid character would lead to a greater disparity in the chemical shifts of the ring carbons compared to a purely aromatic system. The carbons at the C2, C3, C5, and C6 positions would show shifts indicative of a more double-bond-like character.

UV-Vis Spectroscopy : The electronic transitions observed in UV-Vis spectroscopy are directly related to the π-conjugated system of the molecule. A significant contribution from a quinoidal resonance structure lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). osti.gov This typically results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax) compared to similar compounds lacking the strong push-pull system. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy can probe changes in bond strength. researchgate.net The stretching frequencies of the C=C bonds within the ring and the C-N and C≡N bonds are affected by the degree of electron delocalization and quinoid character. For instance, an increase in quinoid character would strengthen the C-N bond of the amino group, leading to a higher stretching frequency, while the C≡N stretch might be slightly weakened.

Computational Chemistry : Density Functional Theory (DFT) calculations are frequently employed to model the geometry and electronic structure of molecules. osti.govresearchgate.net These calculations can predict bond lengths, electron density distribution, and spectroscopic properties (NMR, IR, UV-Vis). By comparing the calculated parameters for the aromatic and hypothetical quinoid forms, researchers can quantify the energetic preference and the contribution of the quinoid structure to the ground state of this compound. osti.govrsc.org

Applications in Advanced Chemical Synthesis and Materials Science Research

Precursor for Pharmacologically Active Compounds

4-Amino-2,3-difluorobenzonitrile serves as a crucial building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique structure, featuring an amino group and two fluorine atoms on a benzonitrile (B105546) framework, provides a versatile scaffold for creating novel compounds with enhanced biological activities.

Intermediate in Drug Synthesis and Pharmaceutical Development

The chemical versatility of this compound makes it a valuable intermediate in the multi-step synthesis of various drug candidates. The presence of the amino group allows for a variety of chemical modifications, while the nitrile group can be converted into other functional groups, such as carboxylic acids or amines. This adaptability enables chemists to build complex molecular architectures necessary for therapeutic efficacy.

Development of Fluorinated Pharmaceuticals with Enhanced Biological Activity

The incorporation of fluorine atoms into drug molecules can significantly improve their pharmacological properties. nih.govmdpi.com Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, and dipole moment, leading to enhanced binding affinity to target proteins. nih.govmdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the drug's metabolic stability and half-life. nih.govmdpi.com this compound provides a readily available source of a difluorinated phenyl ring, a structural motif found in a number of modern pharmaceuticals. The strategic placement of two fluorine atoms can profoundly influence the electronic properties and conformation of the molecule, leading to improved potency and a better pharmacokinetic profile. nih.govmdpi.com

Role in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Discovery

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used to treat HIV-1 infections. wikipedia.org These drugs bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the replication of the virus. wikipedia.orgnih.gov The development of new and more potent NNRTIs is an ongoing area of research, driven by the emergence of drug-resistant viral strains. nih.govstanford.edu

Investigation of Structure-Activity Relationships in Drug Candidates

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship or SAR) is fundamental to drug discovery. nih.govnih.gov By systematically modifying the structure of a lead compound and observing the effects on its activity, medicinal chemists can optimize the compound's properties to develop a potent and selective drug. nih.govnih.gov

This compound serves as a valuable tool in SAR studies. The amino and nitrile groups provide convenient handles for chemical modification, allowing for the synthesis of a library of analogs with diverse substituents. The difluoro substitution pattern can also be varied to probe the importance of fluorine's position and electronic effects on biological activity. This systematic approach enables researchers to identify the key structural features required for optimal interaction with the biological target.

Research Findings on the Role of this compound in Drug Discovery

| Application | Key Research Finding |

| NNRTI Development | The difluorobenzonitrile moiety can be incorporated into novel molecular scaffolds to create potent inhibitors of HIV-1 reverse transcriptase. |

| SAR Studies | The amino and nitrile functionalities of this compound allow for systematic structural modifications to optimize the biological activity of drug candidates. |

| Fluorinated Pharmaceuticals | The introduction of the difluorophenyl group often leads to enhanced metabolic stability and improved pharmacokinetic properties in drug molecules. nih.govmdpi.com |

Building Block for Agrochemicals

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals. The same structural features that make it valuable for drug discovery are also advantageous for the development of new pesticides and herbicides.

Synthesis of Pesticides and Herbicides

The synthesis of novel pesticides and herbicides often involves the creation of complex organic molecules with specific biological targets in pests or weeds. This compound can be used as a starting material or a key intermediate in the synthesis of these agrochemicals. The presence of the fluorinated ring can enhance the efficacy and selectivity of the final product, leading to more effective and environmentally friendly crop protection solutions.

Contribution to Advanced Materials

This section would have detailed the role of this compound as a building block in the synthesis of novel materials. The introduction of fluorine atoms into organic molecules can enhance properties such as thermal stability, chemical resistance, and electronic performance.

Development of Fluorinated Polymers and Oligomers

Information regarding the use of this compound as a monomer or precursor for creating fluorinated polymers and oligomers is not specifically documented in the available literature. Research in this area often focuses on other fluorinated anilines or benzonitriles for producing materials with tailored properties like low dielectric constants or high thermal stability.

Role in the Synthesis of Organic Pigments

While amino and cyano groups are common functionalities in the synthesis of chromophores for organic pigments, no specific studies were found that utilize this compound for this purpose. The synthesis of high-performance pigments often involves the diazotization of an amino group followed by coupling reactions, but examples with this particular isomer are not described.

Applications in Liquid Crystal Display Materials

The incorporation of fluorinated compounds in liquid crystal mixtures is a common strategy to optimize properties such as dielectric anisotropy and viscosity. However, there is no specific mention in the searched literature of this compound being employed in the formulation or synthesis of materials for liquid crystal displays.

Precursor for Biofriendly Ferroelectric Devices

Research has highlighted the potential of fluorinated azobenzene (B91143) derivatives for applications in biofriendly ferroelectric devices. These studies, however, have utilized other isomers, such as 4-amino-3,5-difluorobenzonitrile (B171853), as precursors. There is no available information to suggest that this compound has been explored for this application.

Synthesis of Photoswitchable Materials (e.g., Azobenzene Derivatives)

Azobenzene derivatives are a key class of photoswitchable materials. Their synthesis often starts from aniline (B41778) derivatives. While fluorinated azobenzenes are of significant interest for enhancing the properties of molecular switches, the scientific literature does not provide examples of the synthesis of such materials starting from this compound.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The current synthesis of 4-Amino-2,3-difluorobenzonitrile typically involves the cyanation of a corresponding aniline (B41778) derivative. One documented method involves heating a mixture of crude 4-bromo-2,3-difluoroaniline (B56082) with cuprous cyanide in dimethylformamide (DMF). prepchem.com While effective, future research could focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Future avenues of exploration include:

Palladium-Catalyzed Cyanation: Investigating the use of modern palladium catalysts and cyanide sources (e.g., zinc cyanide, potassium hexacyanoferrate(II)) could offer milder reaction conditions, higher yields, and broader functional group tolerance compared to traditional copper cyanide methods.

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound could enable safer handling of reagents, improved reaction control, and easier scalability for industrial production.

Greener Synthesis: Research into alternative, less toxic solvents to replace DMF and the exploration of catalytic systems that minimize metal waste would align with the principles of green chemistry.

Direct C-H Cyanation: A more ambitious long-term goal would be the development of methods for the direct cyanation of 2,3-difluoroaniline, which would represent a more atom-economical approach by avoiding the pre-functionalization required in current methods.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental work. Future research in this area will likely involve sophisticated computational modeling to:

Predict Molecular Properties: Employing Density Functional Theory (DFT) and other quantum chemical methods to accurately predict electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding its potential in electronic materials. nims.go.jp

Simulate Reaction Mechanisms: Computational studies can elucidate the transition states and reaction pathways of synthetic routes, aiding in the optimization of reaction conditions and the design of more efficient catalysts.

Virtual Screening for Biological Targets: By modeling the interactions of this compound and its derivatives with the active sites of various enzymes and receptors, researchers can perform virtual screenings to identify potential biological targets and guide the design of new therapeutic agents. For instance, similar aminobenzoic acid derivatives have been investigated as potential enzyme inhibitors. nih.gov

Development of New Biological and Material Applications

The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel molecules with specific biological activities and material properties.

Biological Applications:

Medicinal Chemistry: The amino and nitrile groups can be readily modified to generate a library of derivatives for screening against various biological targets. The fluorine atoms can enhance metabolic stability and binding affinity. Research could focus on synthesizing derivatives as potential kinase inhibitors, a common application for fluorinated aromatics, or as precursors for other pharmacologically active heterocycles.

Photopharmacology: Inspired by research on its isomer, 4-amino-3,5-difluorobenzonitrile (B171853), this compound could serve as a precursor for photoswitchable azobenzene (B91143) derivatives. nih.goviucr.orgiucr.org These molecules can change their shape and biological activity upon exposure to specific wavelengths of light, offering potential for targeted therapies. iucr.org

Material Applications:

Organic Electronics: The electron-withdrawing nature of the nitrile and fluorine groups, combined with the electron-donating amino group, creates a push-pull system that could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.

Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with tailored thermal, mechanical, and electronic properties. Its difluoro substitution pattern can influence polymer chain packing and intermolecular interactions.

Mechanistic Investigations of Reactivity and Biological Activity

A fundamental understanding of the reactivity and biological interactions of this compound is crucial for its rational application.

Reactivity Studies: Detailed kinetic and mechanistic studies of its characteristic reactions, such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and transformations of the amino and nitrile groups, will provide a predictive framework for its synthetic utility.

Structure-Activity Relationship (SAR) Studies: For any identified biological activity, systematic modification of the this compound scaffold and subsequent biological evaluation will be essential to establish clear structure-activity relationships. This will guide the optimization of lead compounds for improved potency and selectivity.

Biophysical Characterization: Investigating the interactions of its derivatives with biological macromolecules using techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and isothermal titration calorimetry will provide detailed insights into their mechanism of action at the molecular level.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2,3-difluorobenzonitrile, and how can intermediates be characterized?

- Methodology :

- Fluorination and nitrile introduction : Start with a halogenated benzene precursor (e.g., 2,3-difluorobromobenzene). Use copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C for nitrile group introduction via nucleophilic aromatic substitution.

- Amination : Protect the nitrile group, then employ Buchwald-Hartwig amination with palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to introduce the amino group at the 4-position. Deprotect to yield the final product.

- Characterization : Confirm structure via / NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons, coupling constants for F-F interactions) and IR spectroscopy (C≡N stretch ~2230 cm) .

- Key considerations : Monitor reaction progress with TLC and HPLC to isolate intermediates.

Q. How should researchers safely handle and store this compound?

- Safety protocols :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (acute toxicity category 4) .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic reactions .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN2735, Class 8) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical workflow :

- NMR : Use NMR to resolve fluorine environments (e.g., coupling between F-2 and F-3). NMR identifies nitrile carbon (~115 ppm).

- Mass spectrometry : Confirm molecular ion [M+H] at m/z 155.1 (CHFN).

- XRD : For crystalline samples, determine dihedral angles between substituents to assess steric effects .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Optimization strategies :

- Catalyst screening : Test Pd-based catalysts (Pd/C, Pd(OAc)₂) with varying ligands (BINAP, DavePhos) to enhance amination efficiency.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for nitrile substitution. DMF improves solubility but may require higher temps (~150°C).

- Data-driven approach : Use DoE (Design of Experiments) to model interactions between temperature, catalyst loading, and reaction time .

Q. What mechanistic insights explain contradictory reactivity in fluorinated benzonitrile derivatives?

- Case study :

- Electronic effects : Fluorine’s strong electron-withdrawing nature deactivates the benzene ring, slowing electrophilic substitution. However, ortho-fluorine can stabilize transition states via resonance in amination reactions.

- Contradiction resolution : Compare kinetic data (e.g., Hammett plots) for this compound vs. non-fluorinated analogs. Computational DFT studies (e.g., Gaussian) can map charge distribution and activation barriers .

Q. How can researchers resolve discrepancies in spectral data for fluorinated aromatic amines?

- Troubleshooting :

- Multi-technique validation : Cross-validate NMR assignments with COSY/HSQC to distinguish overlapping signals. Use high-resolution MS to rule out impurities.

- Isotopic labeling : Synthesize -labeled analogs to confirm amino group placement via - HMBC .

Q. What computational tools predict the biological activity of this compound derivatives?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Fluorine’s electronegativity enhances binding via halogen bonds.

- ADMET prediction : SwissADME estimates solubility (LogP ~1.8) and metabolic stability. Fluorine reduces metabolic degradation, increasing bioavailability .

Q. How does substituent positioning affect the electrochemical properties of fluorinated benzonitriles?

- Experimental design :

- Cyclic voltammetry : Compare reduction potentials of this compound vs. 5-Amino-2,3-difluoro isomer. The amino group’s position alters electron density, shifting reduction peaks.

- DFT calculations : Calculate HOMO-LUMO gaps to correlate with experimental redox behavior. Fluorine at ortho positions lowers LUMO energy, enhancing electron affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.